molecular formula C23H27ClFN3O4S2 B2640877 2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216950-41-2

2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2640877
CAS No.: 1216950-41-2
M. Wt: 528.05
InChI Key: MSALRTHQJYUSHX-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a fluorine atom, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the attachment of the morpholine group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanesulfonyl group.

    Reduction: Reduction reactions may target the benzothiazole ring or the fluorine atom.

    Substitution: Substitution reactions can occur at various positions on the benzothiazole ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring and the morpholine group are crucial for its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ETHANESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
  • 2-(ETHANESULFONYL)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Uniqueness

The presence of the fluorine atom in 2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE distinguishes it from similar compounds. Fluorine can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-2-33(29,30)20-10-4-3-7-17(20)22(28)27(12-6-11-26-13-15-31-16-14-26)23-25-21-18(24)8-5-9-19(21)32-23;/h3-5,7-10H,2,6,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSALRTHQJYUSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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